Trofosfamide-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

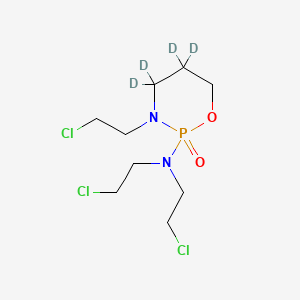

N,N,3-tris(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2/i1D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKFEPPTGMDVMI-QEOHIWEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(COP(=O)(N(C1([2H])[2H])CCCl)N(CCCl)CCCl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl3N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676188 | |

| Record name | 2-[Bis(2-chloroethyl)amino]-3-(2-chloroethyl)(4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189884-36-3 | |

| Record name | 2-[Bis(2-chloroethyl)amino]-3-(2-chloroethyl)(4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Trofosfamide-d4: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trofosfamide-d4, a deuterated analog of the alkylating agent Trofosfamide. This document details its primary application in research as an internal standard for quantitative bioanalysis, outlines relevant experimental protocols, and describes the mechanistic pathways of its parent compound.

Core Concepts: Introduction to this compound

This compound is a stable isotope-labeled version of Trofosfamide, a nitrogen mustard derivative with antineoplastic properties. In this compound, four hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution imparts a greater mass to the molecule without significantly altering its chemical properties.

The primary application of this compound in a research setting is as an internal standard for analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Its utility stems from the fact that it co-elutes with the non-labeled Trofosfamide but is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for accurate quantification of Trofosfamide in complex biological matrices by correcting for variations in sample preparation and instrument response.

Physicochemical Properties

Quantitative data for Trofosfamide is summarized in the table below. The properties of this compound are expected to be very similar, with a notable increase in molecular weight due to the presence of deuterium.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₈Cl₃N₂O₂P | --INVALID-LINK-- |

| Molecular Weight | 323.58 g/mol | --INVALID-LINK-- |

| CAS Number | 22089-22-1 | --INVALID-LINK-- |

| Appearance | White Solid | --INVALID-LINK-- |

| Melting Point | 47-49°C | --INVALID-LINK-- |

| Solubility | DMSO: 30mg/mL; Ethanol: 50mg/mL | --INVALID-LINK-- |

| Storage | 2-8°C Refrigerator, Under inert atmosphere | --INVALID-LINK-- |

Note: The molecular weight of this compound is 327.61 g/mol .

Mechanism of Action of the Parent Compound: Trofosfamide

Trofosfamide is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1][2] This activation primarily occurs in the liver via cytochrome P450 enzymes.[1][2] The metabolic process converts Trofosfamide into its active metabolites, including ifosfamide and cyclophosphamide.[1] These active metabolites are alkylating agents that covalently attach alkyl groups to DNA, primarily at the N7 position of guanine.[1][2] This alkylation leads to the formation of DNA cross-links, both intrastrand and interstrand.[1][2] These cross-links interfere with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1][2]

Signaling Pathway of Trofosfamide Bioactivation and DNA Alkylation

Caption: Bioactivation of Trofosfamide and subsequent DNA alkylation leading to apoptosis.

Experimental Protocols

Synthesis of this compound

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Quantitative Analysis of Trofosfamide using this compound as an Internal Standard

The following is a representative protocol for the quantification of Trofosfamide in a biological matrix (e.g., plasma) using UPLC-MS/MS with this compound as an internal standard. This protocol is a composite based on methods for similar compounds and should be optimized and validated for specific applications.

3.2.1. Sample Preparation

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for UPLC-MS/MS analysis.

3.2.2. UPLC-MS/MS Conditions

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | To be optimized, e.g., 5-95% B over 5 minutes |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined empirically. For Trofosfamide (C₉H₁₈Cl₃N₂O₂P), the precursor ion would be [M+H]⁺. For this compound, the precursor ion would be [M+H]⁺ with an m/z shift of +4. Product ions would be selected based on fragmentation patterns. |

Analytical Workflow:

Caption: Workflow for the quantitative analysis of Trofosfamide using a deuterated internal standard.

Conclusion

This compound is an essential tool for researchers studying the pharmacokinetics and metabolism of Trofosfamide. Its use as an internal standard in LC-MS-based bioanalysis allows for highly accurate and precise quantification of the parent drug in various biological matrices. This in-depth guide provides a foundational understanding of this compound, its application, and the mechanistic context of its non-deuterated counterpart, which is vital for professionals in drug development and biomedical research.

References

An In-depth Technical Guide to Trofosfamide-d4: Chemical Structure and Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and isotopic purity of Trofosfamide-d4, a deuterated analog of the antineoplastic agent Trofosfamide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Chemical Structure and Identification

Trofosfamide is a nitrogen mustard alkylating agent belonging to the oxazaphosphorine group. Its deuterated isotopologue, this compound, is a critical tool in pharmacokinetic and metabolic research, often used as an internal standard in quantitative bioanalysis.

Trofosfamide

-

Chemical Name: N,N,3-Tris(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide

-

Molecular Formula: C₉H₁₈Cl₃N₂O₂P

-

CAS Number: 22089-22-1

This compound

-

Chemical Name: N,N,3-Tris(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine[1]

-

Molecular Formula: C₉H₁₄D₄Cl₃N₂O₂P

-

CAS Number: 1189884-36-3[1]

The deuterium atoms in this compound are specifically located on the oxazaphosphorine ring, as indicated by the chemical name. This specific labeling is crucial for its application as an internal standard, as it is less susceptible to metabolic H/D exchange.

Below are the graphical representations of the chemical structures of Trofosfamide and this compound.

Isotopic Purity: Data and Definitions

Isotopic purity is a critical parameter for deuterated standards, defining the extent to which the intended isotope (deuterium) has replaced the original isotope (protium) at specific molecular positions. It is important to distinguish between two key terms:

-

Isotopic Enrichment: This refers to the percentage of a specific isotope (e.g., Deuterium) at a given labeled position within a molecule.

-

Species Abundance: This refers to the percentage of molecules in a sample that have a specific isotopic composition.

Commercially available this compound typically has a high isotopic purity, essential for its function as an internal standard. Below is a summary of typical specifications.

| Parameter | Specification | Reference |

| Isotopic Purity | >98% | Commercial Supplier Data |

| Deuterium Content | Not less than 99 atom % D | General standard for deuterated compounds |

Plausible Synthetic Workflow for this compound

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity of deuterated compounds like this compound relies on sophisticated analytical techniques, primarily High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique for determining the isotopic distribution of a compound by accurately measuring the mass-to-charge ratio (m/z) of its ions.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water).

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is typically used.

-

Data Acquisition: The instrument is operated in full-scan mode to acquire the mass spectrum of the protonated molecule [M+H]⁺.

-

Data Analysis:

-

The isotopic cluster of the [M+H]⁺ ion is analyzed.

-

The relative intensities of the peaks corresponding to the unlabeled (d₀), partially deuterated (d₁, d₂, d₃), and fully deuterated (d₄) species are measured.

-

The isotopic purity is calculated based on the relative abundance of the d₄ isotopologue compared to the sum of all isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is instrumental in confirming the location of deuterium labels and quantifying the isotopic enrichment.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum of the sample.

-

The absence or significant reduction of signals at the positions corresponding to the deuterated sites confirms the location of the deuterium labels.

-

Integration of the residual proton signals at the labeled positions relative to a non-deuterated internal standard or a non-labeled position within the molecule allows for the quantification of isotopic enrichment.

-

-

²H NMR Spectroscopy:

-

Acquire a ²H NMR spectrum of the sample.

-

The presence of signals at the chemical shifts corresponding to the labeled positions directly confirms the incorporation of deuterium.

-

-

Combined ¹H and ²H NMR Analysis: A combined approach can provide a more accurate determination of isotopic abundance.[2]

Conclusion

This technical guide has provided a detailed overview of the chemical structure and isotopic purity of this compound. The precise knowledge of its structure and isotopic enrichment is paramount for its application in sensitive bioanalytical methods and metabolic studies. The experimental protocols outlined for HR-MS and NMR spectroscopy serve as a foundation for the accurate characterization of this and other deuterated compounds, ensuring the reliability and reproducibility of research findings in drug development.

References

The Unseen Hand: A Technical Guide to the Mechanism of Action of Deuterated Internal Standards

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in complex biological matrices is a constant challenge. This guide delves into the core mechanism of action of deuterated internal standards, a cornerstone of modern bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS). By understanding their function, researchers can enhance the robustness and reliability of their analytical methods.

Deuterated internal standards are stable isotope-labeled (SIL) analogs of the analyte of interest, where one or more hydrogen atoms are replaced by its heavier isotope, deuterium. This subtle modification in mass, without a significant alteration of the molecule's physicochemical properties, is the key to their efficacy.[1] In quantitative bioanalysis, their primary role is to act as a reliable comparator, co-navigating the analytical workflow alongside the analyte and thereby compensating for variations that can occur during sample preparation and analysis.[2][3]

The Core Mechanism: Mimicry and Correction

The fundamental principle behind the use of a deuterated internal standard is that it behaves nearly identically to the unlabeled analyte throughout the entire analytical process.[3] From extraction and derivatization to chromatographic separation and ionization in the mass spectrometer, both the analyte and its deuterated counterpart experience similar losses and variations.[2] By adding a known amount of the deuterated standard to the sample at the earliest possible stage, a ratio of the analyte to the internal standard can be established. This ratio remains constant despite variations in sample handling or instrument response, leading to more accurate and precise quantification.[4]

The ideal deuterated internal standard should co-elute with the analyte, meaning they should have the same retention time during chromatography.[5] It should also have a sufficient mass difference to be distinguished by the mass spectrometer without any isotopic overlap.[5]

Visualizing the Workflow

The following diagram illustrates a typical analytical workflow incorporating a deuterated internal standard.

References

- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. texilajournal.com [texilajournal.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. DevDocs — Graphviz documentation [devdocs.herokuapp.com]

- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Trofosfamide-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Trofosfamide-d4, a deuterated analog of the alkylating agent Trofosfamide. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the use of isotopically labeled compounds for metabolism, pharmacokinetic, and mechanistic studies.

Introduction

Trofosfamide is a cyclophosphamide analog belonging to the oxazaphosphorine class of alkylating agents. It is a prodrug that requires metabolic activation to exert its cytotoxic effects. Deuterium-labeled analogs of therapeutic agents, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen with deuterium can alter the metabolic profile of a drug by slowing down metabolic processes at the site of deuteration (the kinetic isotope effect). This can lead to a better understanding of the drug's metabolic fate and can potentially be used to develop "heavy drugs" with improved therapeutic profiles.

This guide outlines a proposed synthetic route for this compound and details the analytical methods for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis of this compound

The synthesis of this compound can be achieved through a convergent synthesis strategy, adapting established methods for the synthesis of cyclophosphamide and its analogs. The key is the introduction of the deuterium labels at a specific position in one of the key precursors. Based on the common availability of deuterated starting materials, a plausible route involves the deuteration of the N,N-bis(2-chloroethyl)amine moiety.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available or readily synthesized deuterated precursors.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of N,N-Bis(2-chloroethyl-d4)phosphoramidic dichloride

-

To a stirred solution of N,N-bis(2-chloroethyl-d4)amine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq) dropwise.

-

After stirring for 15 minutes, add phosphorus oxychloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

The resulting filtrate containing the crude N,N-bis(2-chloroethyl-d4)phosphoramidic dichloride is used directly in the next step without further purification.

Step 2: Synthesis of this compound

-

To the filtrate from Step 1, add a solution of 3-(2-chloroethyl)amino-1-propanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.

Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for confirming the position and extent of deuteration.

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~3.7-3.9 | m | -P-O-CH₂- |

| ~3.6 | t | -N-CH₂-CH ₂-Cl | |

| ~3.2-3.4 | m | -P-N(CH₂CH₂Cl)₂ | |

| ~1.8-2.0 | m | -O-CH₂-CH ₂-CH₂- | |

| ²H NMR | ~3.6 | br s | -N-CD ₂-CH₂-Cl |

| ¹³C NMR | ~65 | -P-O-C H₂- | |

| ~50 | -P-N(C H₂)₂- | ||

| ~42 | -N-CH₂-C H₂-Cl | ||

| ~35 | -O-CH₂-C H₂-CH₂- | ||

| ³¹P NMR | ~10-15 | s | P =O |

Note: The ¹H NMR spectrum is expected to show the absence of signals corresponding to the deuterated positions. The ²H NMR will confirm the presence and location of the deuterium atoms. The ¹³C signals for the deuterated carbons will be observed as multiplets with attenuated intensity due to C-D coupling.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, and tandem mass spectrometry (MS/MS) helps in structural elucidation through fragmentation analysis.

Table 2: Expected Mass Spectrometry Data for this compound

| Analysis | Expected Value | Interpretation |

| Molecular Formula | C₉H₁₄D₄Cl₃N₂O₂P | |

| Exact Mass | 327.03 | |

| HRMS (ESI+) m/z | [M+H]⁺ = 328.03xx | Confirms elemental composition |

| MS/MS Fragmentation | Loss of C₂H₄Cl | Characteristic fragmentation of the chloroethyl side chain |

| Loss of C₂D₄Cl | Confirms deuteration on the chloroethyl side chain | |

| Cleavage of the oxazaphosphorine ring | Provides structural information |

Metabolic Activation of Trofosfamide

The cytotoxic activity of Trofosfamide is dependent on its metabolic activation by cytochrome P450 enzymes in the liver. Understanding this pathway is crucial for interpreting the results of studies using this compound.

Caption: Metabolic activation pathway of Trofosfamide.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles for analogous compounds. The detailed characterization workflow ensures the unambiguous identification and purity assessment of the final product. This compound serves as a critical tool for researchers investigating the metabolism, pharmacokinetics, and mechanism of action of this important class of anticancer agents. The data and protocols presented herein should facilitate the preparation and use of this valuable research compound.

Navigating Preclinical Development: A Technical Guide to the Pharmacokinetic Profile of Trofosfamide-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of Trofosfamide-d4 in preclinical models. As direct experimental data for the deuterated analog is not yet publicly available, this guide establishes a robust framework by integrating the known pharmacokinetics of Trofosfamide with the predictable metabolic alterations conferred by deuterium substitution. This document is intended to guide research efforts and inform the design of pivotal preclinical studies.

Introduction to Trofosfamide and the Rationale for Deuteration

Trofosfamide is an oxazaphosphorine alkylating agent, structurally related to cyclophosphamide and ifosfamide. It is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes to exert its cytotoxic effects. The primary activation pathway involves 4-hydroxylation, leading to the formation of active metabolites that can cross-link DNA and induce tumor cell apoptosis.

Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic properties of a molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage—a phenomenon known as the kinetic isotope effect (KIE). By selectively deuterating Trofosfamide at sites of metabolism, it is hypothesized that this compound will exhibit a more favorable pharmacokinetic profile, potentially leading to increased therapeutic efficacy and an improved safety margin.

Metabolic Pathways of Trofosfamide

The metabolism of Trofosfamide is complex, involving both activation and inactivation pathways. The key metabolic steps are outlined below.

Metabolic pathway of Trofosfamide.

Pharmacokinetic Profile of Trofosfamide in Preclinical Models

While comprehensive in vivo pharmacokinetic data for Trofosfamide in preclinical models is limited in publicly available literature, in vitro studies using rat and mouse liver microsomes indicate that Trofosfamide is metabolized to Ifosfamide (IFO) and Cyclophosphamide (CYC), with IFO being the predominant metabolite in these species.[1] Human studies have shown that Trofosfamide has a short half-life of approximately 1 to 1.2 hours and is rapidly cleared.[2][3] The primary active metabolite, 4-hydroxy-trofosfamide, is crucial for its cytotoxic effects.[3]

Table 1: Summary of Known Pharmacokinetic Characteristics of Trofosfamide

| Parameter | Species | Value/Observation | Reference |

| Metabolism | Rat, Mouse | Primarily metabolized to Ifosfamide (IFO) and Cyclophosphamide (CYC) via side-chain oxidation. IFO is the major metabolite. | [1] |

| Human | Rapid and extensive metabolism. | [2] | |

| Activation Pathway | In vitro | Formation of active 4-hydroxy metabolites. | [1] |

| Half-life (t½) | Human | ~1 - 1.2 hours | [2][3] |

| Clearance (CL) | Human | High | [3] |

Hypothetical Pharmacokinetic Profile of this compound

Based on the principles of the kinetic isotope effect, deuteration of Trofosfamide at the sites of metabolic oxidation is expected to slow down its metabolism. This would likely result in a longer half-life, increased systemic exposure (AUC), and a lower clearance rate for this compound compared to its non-deuterated counterpart. Consequently, the formation of its primary metabolites, including the active 4-hydroxy-trofosfamide and ifosfamide, may be reduced or delayed.

Table 2: Hypothetical Pharmacokinetic Profile of this compound in a Preclinical Model (e.g., Rat)

| Parameter | Trofosfamide (Projected) | This compound (Hypothetical) | Expected Change | Rationale |

| Half-life (t½) | ~0.5 - 1.0 h | ~1.0 - 2.0 h | Increased | Slower metabolic clearance due to KIE. |

| Max Concentration (Cmax) | X µg/mL | > X µg/mL | Increased | Slower initial metabolism and distribution. |

| Area Under the Curve (AUC) | Y µgh/mL | > Y µgh/mL | Increased | Reduced rate of elimination. |

| Clearance (CL) | Z L/h/kg | < Z L/h/kg | Decreased | Slower metabolic breakdown. |

| Metabolite Formation | Rapid | Slower | Decreased Rate | KIE reduces the rate of CYP-mediated oxidation. |

Note: The values presented for this compound are hypothetical and require experimental verification.

Experimental Protocols for Preclinical Pharmacokinetic Studies

To empirically determine the pharmacokinetic profile of this compound, a series of well-designed preclinical studies are necessary. The following protocols provide a framework for such investigations.

Animal Models

-

Species: Sprague-Dawley rats and CD-1 mice are commonly used preclinical species for pharmacokinetic studies of oxazaphosphorines.

-

Health Status: Animals should be healthy, within a specific weight range, and acclimatized to the laboratory environment before the study.

-

Housing: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

Experimental Workflow

The following diagram outlines a typical workflow for a preclinical pharmacokinetic study of this compound.

Experimental workflow for a preclinical PK study.

Drug Administration and Sample Collection

-

Formulation: this compound should be formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intravenous injection).

-

Dose Levels: At least three dose levels should be evaluated to assess dose proportionality.

-

Blood Sampling: Serial blood samples (e.g., 50-100 µL) should be collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an appropriate anticoagulant. Plasma should be harvested by centrifugation and stored at -80°C until analysis.

-

Urine Collection: If urinary excretion is to be determined, animals should be housed in metabolic cages for the collection of urine over specified intervals.

Bioanalytical Method

A sensitive and specific bioanalytical method is crucial for the accurate quantification of this compound and its key metabolites in biological matrices.

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological samples due to its high selectivity and sensitivity.

-

Sample Preparation: A robust sample preparation method, such as protein precipitation or solid-phase extraction, should be developed to remove interfering substances from the plasma and urine samples.

-

Method Validation: The LC-MS/MS method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including accuracy, precision, selectivity, sensitivity, recovery, matrix effects, and stability.

Conclusion

While direct experimental data on the pharmacokinetic profile of this compound in preclinical models is not yet available, this technical guide provides a comprehensive framework for its investigation. Based on the known metabolism of Trofosfamide and the principles of the kinetic isotope effect, it is hypothesized that this compound will exhibit a more favorable pharmacokinetic profile than its non-deuterated counterpart. The detailed experimental protocols outlined herein will enable researchers to rigorously test this hypothesis and generate the necessary data to support the continued development of this promising therapeutic candidate. The insights gained from these preclinical studies will be critical for guiding dose selection and study design for future clinical trials.

References

- 1. Trofosfamide metabolism in different species--ifosfamide is the predominant metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New insights into the clinical pharmacokinetics of trofosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigations on the pharmacokinetics of trofosfamide and its metabolites-first report of 4-hydroxy-trofosfamide kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Metabolic Fate and Stability of Trofosfamide-d4

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trofosfamide is a chemotherapeutic agent belonging to the oxazaphosphorine class of alkylating agents. It functions as a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects.[1] Like its analogues, cyclophosphamide and ifosfamide, Trofosfamide is crucial in the treatment of various cancers, including lymphomas and solid tumors.[2][3] The activation process, primarily occurring in the liver, is mediated by cytochrome P450 (CYP) enzymes and is essential for its antitumor activity.[1][2]

This guide focuses on the metabolic fate and stability of Trofosfamide. The deuterated isotopologue, Trofosfamide-d4, is often employed as an internal standard in quantitative bioanalytical assays due to its chemical identity and distinct mass. While specific metabolic studies on this compound are not extensively published, its metabolic pathways and stability profile are presumed to be virtually identical to those of the parent compound. Minor differences in the rate of metabolism may occur due to the kinetic isotope effect, but the primary biotransformation routes remain the same.

Metabolic Fate and Biotransformation

The metabolism of Trofosfamide is complex, involving two main competing pathways: a bioactivation pathway and a side-chain oxidation pathway. Both are primarily catalyzed by hepatic mixed-function oxidase systems.[4]

Bioactivation Pathway: Ring C4-Hydroxylation

The critical step for the cytotoxic activity of Trofosfamide is the hydroxylation at the 4th carbon position of the oxazaphosphorine ring.[4][5] This reaction is mediated by CYP enzymes and results in the formation of the primary active metabolite, 4-hydroxy-trofosfamide.[5] This metabolite exists in equilibrium with its open-ring tautomer, aldotrofosfamide. The subsequent decomposition of these intermediates yields the ultimate alkylating agent, phosphoramide mustard, which exerts its cytotoxic effect by cross-linking DNA strands, inhibiting DNA replication and transcription, and ultimately inducing apoptosis in rapidly dividing cancer cells.[1]

Side-Chain Oxidation: N-Dechloroethylation

In parallel to the activation pathway, Trofosfamide undergoes oxidation of its N-chloroethyl side chains.[4] This process, also mediated by CYPs, leads to the formation of two key metabolites: Ifosfamide (IFO) and Cyclophosphamide (CYC).[4][6] Of these, Ifosfamide is the predominant metabolite.[4][6][7] These metabolites themselves are also prodrugs and can be further metabolized via ring hydroxylation to form their own cytotoxic species (e.g., 4-hydroxy-ifosfamide).[5] The N-dechloroethylation process also generates chloroacetaldehyde, a byproduct associated with neurotoxic and nephrotoxic side effects.[8]

The diagram below illustrates the primary metabolic pathways of Trofosfamide.

Quantitative Metabolic Data

Trofosfamide is rapidly metabolized in vivo, exhibiting a short plasma half-life.[5][7] The extent of its conversion to various metabolites has been quantified in both preclinical and clinical studies.

| Parameter | Value | Species | Notes | Reference |

| Plasma Half-Life (t½) | ~1.0 - 1.2 hours | Human | Demonstrates rapid metabolism and elimination. | [5][7] |

| AUC Molar Ratio (Metabolite/TRO) | 4-hydroxy-TRO: 1.59 | Human | Shows significant conversion to the active metabolite. | [5] |

| IFO: 6.90 | Human | Indicates N-dechloroethylation to IFO is a major pathway. | [5] | |

| CYC: 0.74 | Human | N-dechloroethylation to CYC is a minor pathway. | [5] | |

| 4-hydroxy-IFO: 0.40 | Human | [5] | ||

| AUC Ratio (TRO:IFO) | 1:13 | Human | Confirms IFO as a major metabolite. | [6] |

| AUC Ratio (IFO:CYC) | 18:1 | Human | Shows IFO formation is highly favored over CYC. | [6] |

| Maximal Concentration (Cmax) | 10 - 13 µmol/L | Human | For Trofosfamide, 4-hydroxy-TRO, and IFO. | [5] |

| Michaelis Constant (Km) | 398 µM (for IFO formation) | Rat | In vitro kinetic parameter from liver microsomes. | [4] |

| 348 µM (for CYC formation) | Rat | In vitro kinetic parameter from liver microsomes. | [4] | |

| Maximal Velocity (Vmax) | 70.8 nmol/120 min/mg protein (for IFO) | Rat | In vitro kinetic parameter from liver microsomes. | [4] |

| 13.30 nmol/120 min/mg protein (for CYC) | Rat | In vitro kinetic parameter from liver microsomes. | [4] |

Stability Profile

Metabolic Stability

As indicated by its short in vivo half-life of approximately one hour, Trofosfamide exhibits low metabolic stability.[5][7] It is rapidly and extensively converted by hepatic enzymes into its various metabolites.[5] This high conversion rate is a defining characteristic of its action as a prodrug.

Chemical Stability

Experimental Protocols

The investigation of Trofosfamide's metabolic fate relies on established in vitro and in vivo methodologies.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to investigate the biotransformation of Trofosfamide in a controlled environment that simulates hepatic metabolism.

-

Preparation of Microsomes: Liver microsomes are prepared from different species (e.g., rat, mouse, human) through differential centrifugation of liver homogenates.[4]

-

Incubation: Microsomal proteins are incubated with Trofosfamide at various concentrations in a buffered solution containing an NADPH-generating system to support CYP enzyme activity.[4]

-

Time Course Analysis: The reaction is allowed to proceed for various time periods (e.g., 0, 30, 60, 120 minutes).[4]

-

Reaction Quenching: The metabolic reaction is terminated at each time point, typically by adding a cold organic solvent like acetonitrile.

-

Sample Analysis: After quenching, samples are centrifuged to precipitate proteins. The supernatant is collected and analyzed for the presence of Trofosfamide and its metabolites (IFO, CYC, 4-hydroxy-trofosfamide).[4]

-

Analytical Method: Metabolite quantification is performed using analytical techniques such as reversed-phase high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection.[4][5]

The workflow for this experimental protocol is visualized below.

Human Pharmacokinetic Study

This protocol outlines the methodology for studying the metabolism of Trofosfamide in human subjects.

-

Patient Recruitment: Patients with solid tumors or lymphomas meeting specific inclusion criteria (e.g., normal liver and renal function) are enrolled.[5][7]

-

Drug Administration: A single oral dose of Trofosfamide is administered to the patients.[5][7]

-

Sample Collection: Blood samples are collected at predetermined time points post-administration. Urine samples may also be collected over a 24-hour period.[6][7]

-

Sample Processing: Plasma is separated from blood samples. Both plasma and urine samples are processed and stored, often frozen, until analysis.

-

Analytical Methods: Concentrations of Trofosfamide and its stable metabolites (IFO, CYC, dechloroethylated derivatives) are determined using validated analytical methods such as gas chromatography (GC) or HPLC coupled with mass spectrometry (MS).[6][7] A specialized HPLC-UV or HPLC-MS method is required to quantify the unstable 4-hydroxy metabolites.[5]

-

Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).

Conclusion

Trofosfamide is a prodrug that undergoes rapid and extensive metabolism through two primary pathways: a bioactivation C4-hydroxylation and a side-chain oxidation leading to the formation of Ifosfamide and Cyclophosphamide.[4][5] Its low metabolic stability is intrinsic to its mechanism of action, with a short plasma half-life of about one hour.[7] While detailed chemical stability data is scarce, it is presumed to be sufficiently stable for clinical use. The metabolic profile of this compound is expected to mirror that of the non-deuterated drug, validating its use as a reliable internal standard for bioanalytical applications. Understanding these metabolic and stability characteristics is fundamental for optimizing its therapeutic use and for the continued development of related antineoplastic agents.

References

- 1. What is the mechanism of Trofosfamide? [synapse.patsnap.com]

- 2. What is Trofosfamide used for? [synapse.patsnap.com]

- 3. Maintenance treatment with trofosfamide in patients with advanced soft tissue sarcoma – a retrospective single-centre analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trofosfamide metabolism in different species--ifosfamide is the predominant metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigations on the pharmacokinetics of trofosfamide and its metabolites-first report of 4-hydroxy-trofosfamide kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of trofosfamide and its dechloroethylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New insights into the clinical pharmacokinetics of trofosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism and transport of oxazaphosphorines and the clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Degradation of cyclophosphamide during UV/chlorine reaction: Kinetics, byproducts, and their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Trofosfamide-d4: A Technical Guide to Specifications and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and specifications for Trofosfamide-d4, a deuterated analog of the alkylating agent Trofosfamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and pharmacokinetic analysis where this compound is utilized as an internal standard or for mechanistic investigations.

Certificate of Analysis: Representative Data

The following tables summarize the typical specifications and analytical results for a batch of this compound. These values are representative of a high-quality standard suitable for demanding research applications.

Table 1: General Properties

| Parameter | Specification |

| Chemical Name | N,N,3-Tris(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine-d4 2-Oxide |

| Synonyms | Ixoten-d4, NSC 109723-d4, Trifosfamide-d4 |

| CAS Number | 1189884-36-3[1][2][3] |

| Molecular Formula | C₉H₁₄D₄Cl₃N₂O₂P[1][2] |

| Molecular Weight | 327.61 g/mol [1][2][3] |

| Appearance | White to Off-White Solid[1] |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO |

| Storage | 2-8°C, under inert atmosphere[1] |

Table 2: Quality Control Specifications

| Analytical Test | Specification | Method |

| Purity (HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |

| Chemical Identity | Conforms to structure | ¹H NMR, ¹³C NMR, ³¹P NMR, Mass Spectrometry |

| Isotopic Purity | ≥ 99% Deuterium Incorporation | Mass Spectrometry |

| Residual Solvents | To be reported | Gas Chromatography (GC) |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

Experimental Protocols

The following sections detail the methodologies employed to ascertain the quality and purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate this compound from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of this compound is compared to the total peak area of all components to determine the purity.

Mass Spectrometry for Identity and Isotopic Purity

Mass spectrometry is a critical technique for confirming the molecular weight and assessing the level of deuterium incorporation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Infusion Solvent: Acetonitrile/water (1:1) with 0.1% formic acid.

-

Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured to confirm it corresponds to the expected molecular weight of this compound.

-

Procedure for Isotopic Purity: The relative intensities of the molecular ion peaks corresponding to the deuterated (d4) and non-deuterated (d0) species are measured. The isotopic purity is calculated from the ratio of the d4 peak area to the sum of all relevant isotopic peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure and confirms the position of the deuterium labels.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d6 (DMSO-d6).

-

Experiments:

-

¹H NMR: To confirm the absence of protons at the deuterated positions and to verify the overall proton chemical shifts and integrations.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

³¹P NMR: To identify the phosphorus signal characteristic of the oxazaphosphorine ring.

-

-

Procedure: A sample of this compound is dissolved in the deuterated solvent, and the respective NMR spectra are acquired. The resulting spectra are analyzed and compared with the expected chemical shifts and coupling constants for the Trofosfamide structure.

Visualized Workflow

The following diagram illustrates the typical quality control workflow for the release of a batch of this compound.

Caption: Quality Control Workflow for this compound.

References

Trofosfamide-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Trofosfamide-d4, a deuterated analog of the alkylating agent Trofosfamide. This document furnishes key chemical data, details the metabolic activation and mechanism of action of the parent compound, and presents relevant experimental methodologies.

Core Chemical and Physical Data

The following table summarizes the essential chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 1189884-36-3 | [1][2][3][4] |

| Molecular Formula | C₉H₁₄D₄Cl₃N₂O₂P | [1][2][3] |

| Molecular Weight | 327.61 g/mol | [1][2][3] |

| Appearance | White Solid | [1] |

| Storage Conditions | 2-8°C Refrigerator, Under inert atmosphere | [1] |

Metabolic Activation and Mechanism of Action

Trofosfamide is a prodrug that requires metabolic activation to exert its cytotoxic effects. This activation is a critical aspect of its pharmacology and is detailed below.

Metabolic Pathway

Trofosfamide is metabolized in the liver by cytochrome P450 enzymes. The primary metabolic pathway involves N-dechloroethylation to its active metabolites, Ifosfamide and, to a lesser extent, Cyclophosphamide. These metabolites are then further hydroxylated at the C4 position to form 4-hydroxyifosfamide and 4-hydroxycyclophosphamide, which exist in equilibrium with their tautomeric ring-opened aldehydes, ifosforamide mustard and phosphoramide mustard, respectively. These mustards are the ultimate alkylating agents responsible for the drug's antineoplastic activity.

Mechanism of Cytotoxicity

The active metabolites of Trofosfamide, ifosforamide mustard and phosphoramide mustard, are bifunctional alkylating agents. They form covalent bonds with nucleophilic groups on cellular macromolecules, with the N7 position of guanine in DNA being a primary target. This alkylation can occur on a single strand or, more critically, between adjacent guanine bases on opposite DNA strands, leading to interstrand cross-links.

These DNA lesions have several downstream consequences:

-

Inhibition of DNA Replication and Transcription: Interstrand cross-links prevent the separation of the DNA double helix, which is essential for both replication and transcription, thus halting cell division and protein synthesis.

-

Induction of Apoptosis: The extensive DNA damage triggers cellular stress responses and activates apoptotic pathways. This programmed cell death is a key mechanism of the drug's anticancer effect. The apoptotic cascade involves the activation of caspases and is influenced by members of the Bcl-2 family of proteins.

References

- 1. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Analytical and preparative high-performance liquid chromatographic separation of the enantiomers of ifosfamide, cyclophosphamide and trofosfamide and their determination in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Deuterium Advantage: A Technical Review of Deuterated Cyclophosphamides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclophosphamide (CP) is a cornerstone of chemotherapy, a potent alkylating agent used across a spectrum of malignancies. However, its efficacy is intrinsically linked to a complex metabolic activation process that also generates toxic byproducts. This review explores the preclinical rationale and development of deuterated cyclophosphamide analogs, a strategy designed to favorably alter the drug's metabolic fate. By leveraging the kinetic isotope effect (KIE), the substitution of hydrogen with its heavier, non-radioactive isotope deuterium at key metabolic sites can slow down specific enzymatic reactions. For cyclophosphamide, deuteration at the C-4 position aims to modulate its conversion by cytochrome P450 enzymes, potentially increasing the therapeutic window by altering the balance between the formation of active antitumor metabolites and those responsible for toxicity. This document provides a comprehensive overview of the foundational preclinical data, experimental methodologies, and the underlying biochemical pathways governing this therapeutic strategy.

Introduction: The Rationale for Deuterating Cyclophosphamide

Cyclophosphamide is a prodrug that requires hepatic bioactivation to exert its cytotoxic effects.[1] This process is initiated by cytochrome P450 (CYP) enzymes, primarily CYP2B6, which hydroxylate the parent molecule at the C-4 position to form 4-hydroxycyclophosphamide (4-OHCP).[2] 4-OHCP exists in equilibrium with its tautomer, aldophosphamide, which then undergoes spontaneous decomposition to yield the two key metabolites:

-

Phosphoramide Mustard: The primary DNA alkylating agent responsible for the therapeutic, cytotoxic effect.[1]

-

Acrolein: A highly reactive and toxic aldehyde responsible for side effects such as hemorrhagic cystitis.[3]

A competing metabolic pathway involves N-dechloroethylation, which produces the neurotoxic metabolite chloroacetaldehyde. A major detoxification route for aldophosphamide is its oxidation by aldehyde dehydrogenase (ALDH) to the inactive carboxyphosphamide.

The core hypothesis behind deuterating cyclophosphamide is based on the deuterium kinetic isotope effect (KIE) . A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond in the rate-determining step can be slowed when deuterium is substituted at that position.

By replacing the hydrogen atoms at the C-4 position of cyclophosphamide with deuterium (e.g., 4,4-dideuterio-cyclophosphamide or d2-CP), the rate of CYP-mediated 4-hydroxylation can be reduced.[2] This metabolic shift is theorized to:

-

Decrease the overall rate of metabolism, potentially altering the pharmacokinetic profile.

-

Shift the balance between the formation of active and toxic metabolites.

-

Potentially reduce the formation of acrolein and other toxic byproducts, thereby improving the drug's safety profile.

Preclinical Data Summary

The foundational research on deuterated cyclophosphamides was conducted in the late 1970s. These studies, while dated, provide the most direct quantitative comparisons available in the public domain. The data demonstrates that deuteration at the C-4 position has a measurable impact on metabolism and antitumor activity, whereas deuteration at other positions can significantly alter the drug's potency.

Table 1: Preclinical Efficacy and Metabolic Data of Deuterated Cyclophosphamide Analogs

| Compound | Antitumor Activity (ED90 vs. ADJ/PC6 Tumor)¹ [mg/kg][2] | Metabolic Isotope Effect (kH/kD) for 4-Keto-CP Formation¹[2] | Metabolic Isotope Effect (kH/kD) for Carboxyphosphamide Formation¹[2] |

| Cyclophosphamide (CP) | 26 | 1.0 (Reference) | 1.0 (Reference) |

| 4,4-dideuterio-CP (d2) | 27 | 2.2 | 1.8 |

| 4,6,6-tetradeuterio-CP (d4) | 25 | 2.2 | 1.8 |

| 5,5-dideuterio-CP (d2) | 180 - 350 (Marked drop in potency) | Not Applicable | Not Applicable |

| ¹Data from studies on ADJ/PC6 murine plasma cell tumor.[2] |

Key Signaling and Logical Pathways

The mechanism of action and the rationale for deuteration can be visualized through the following diagrams.

Experimental Protocols

The following sections detail representative methodologies for the synthesis and evaluation of deuterated cyclophosphamides, synthesized from the available literature.

Synthesis of 4,4-dideuterio-cyclophosphamide

This protocol is based on the methods described in foundational studies for preparing deuterated analogs for metabolic investigation.

-

Preparation of Deuterated Precursor: 3-Amino-1-propanol is oxidized to β-alanine using a strong oxidizing agent (e.g., potassium permanganate).

-

Deuterium Exchange: The resulting β-alanine is subjected to repeated dissolution in deuterium oxide (D₂O) under basic conditions (e.g., with sodium deuteroxide) and subsequent evaporation to exchange the protons at the C-2 position for deuterium, yielding 2,2-dideuterio-β-alanine.

-

Reduction: The deuterated β-alanine is esterified and then reduced using a powerful reducing agent like lithium aluminum deuteride (LiAlD₄) in an anhydrous ether (e.g., THF) to produce 3-amino-1,1-dideuterio-1-propanol. This step introduces deuterium at the C-1 position.

-

Cyclization: The deuterated aminopropanol is then reacted with N,N-bis(2-chloroethyl)phosphoramidic dichloride in the presence of a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane at low temperatures.

-

Purification: The crude product is purified using column chromatography on silica gel to yield the final 4,4-dideuterio-cyclophosphamide. Purity and isotopic incorporation are confirmed by mass spectrometry and NMR spectroscopy.

In Vitro Cytotoxicity Assay (MTT-based)

This protocol assesses the cytotoxic potential of the compounds against a cancer cell line.

-

Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cell line) are seeded into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Stock solutions of cyclophosphamide and its deuterated analog are prepared in a suitable solvent (e.g., DMSO) and serially diluted in growth medium to achieve a range of final concentrations.

-

Treatment: The medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (DMSO) at the highest concentration used.

-

Incubation: The plate is incubated for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values (the concentration required to inhibit cell growth by 50%) are determined.

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol evaluates the antitumor effect of the compounds in a living animal model.

-

Animal Model: Female athymic nude mice (4-6 weeks old) are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.

-

Tumor Implantation: Human tumor cells (e.g., 5 x 10⁶ A549 lung cancer cells) are suspended in 100 µL of a 1:1 mixture of PBS and Matrigel and injected subcutaneously into the right flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow, and their volumes are measured every 2-3 days using calipers (Volume = 0.5 x Length x Width²). When the average tumor volume reaches approximately 100-150 mm³, the mice are randomized into treatment groups (e.g., Vehicle Control, Cyclophosphamide, Deuterated Cyclophosphamide).

-

Drug Administration: The compounds are administered (e.g., intraperitoneally) at a predetermined dose and schedule (e.g., 50 mg/kg, once weekly for 3 weeks). The vehicle control group receives the same volume of the vehicle solution.

-

Monitoring: Tumor volumes and body weights are monitored throughout the study. Animal health is observed daily.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or after a fixed duration. Efficacy is assessed by comparing the tumor growth inhibition (TGI) between the treatment groups and the control group.

Clinical Status and Future Directions

A thorough review of clinical trial registries and published literature indicates that no deuterated cyclophosphamide analog has advanced into significant clinical trials to date. The development of deuterated drugs has gained traction in recent years, with several deuterated compounds achieving FDA approval, validating the therapeutic potential of the KIE strategy.

The foundational preclinical work on deuterated cyclophosphamides demonstrated a clear, albeit modest, effect on the drug's metabolism. The lack of significant improvement in antitumor activity for C-4 deuterated analogs in the early studies may have tempered enthusiasm for further development. However, modern drug development techniques could potentially revisit this strategy with a more nuanced approach. Future research could focus on:

-

Stereospecific Deuteration: Investigating the effects of deuteration on the individual enantiomers of cyclophosphamide, as metabolism is known to be stereoselective.

-

Combination Therapies: Evaluating whether the altered pharmacokinetic profile of a deuterated analog could provide synergistic benefits when combined with other chemotherapeutics or immunotherapies.

-

Toxicity Profile: Conducting detailed modern toxicology studies to definitively determine if C-4 deuteration leads to a clinically meaningful reduction in acrolein-mediated toxicities like hemorrhagic cystitis.

References

- 1. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The use of deuterated analogs in qualitative and quantitative investigations of the metabolism of cyclophosphamide (NSC-26271) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the Alkylating Agent Cyclophosphamide in Potentiating Anti-Tumor Immunity [mdpi.com]

Methodological & Application

Application Note: High-Throughput Quantification of Trofosfamide in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the anticancer agent Trofosfamide in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Trofosfamide-d4, is employed. The sample preparation is straightforward, involving protein precipitation, and the chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Trofosfamide.

Introduction

Trofosfamide is an oxazaphosphorine alkylating agent used in cancer chemotherapy. Accurate measurement of its concentration in biological matrices is crucial for understanding its pharmacokinetics and for optimizing patient dosing.[1][2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for bioanalytical quantification.[4][5] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in LC-MS/MS assays.[6][7][8] The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more reliable and reproducible results.[7][8] This application note provides a detailed protocol for the quantification of Trofosfamide in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Trofosfamide (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph (e.g., Waters Acquity UPLC)

-

Tandem Mass Spectrometer (e.g., Waters Xevo TQD)

-

Analytical Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[1][9][10]

Preparation of Standard and Quality Control (QC) Samples

Stock Solutions: Prepare stock solutions of Trofosfamide and this compound in methanol at a concentration of 1 mg/mL.

Working Solutions: Prepare serial dilutions of the Trofosfamide stock solution with 50:50 methanol/water to create working solutions for calibration standards and quality control samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 1 µg/mL) in the same diluent.

Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate Trofosfamide working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Protocols

Sample Preparation

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.[10]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 98:2 Water:Methanol with 0.1% Formic Acid).

-

Inject 10 µL onto the LC-MS/MS system.[10]

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[1][9][10] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.2 mL/min[2][3] |

| Gradient | See Table 1 |

| Column Temperature | 40°C |

| Injection Volume | 10 µL[10] |

Table 1: Gradient Elution Program

| Time (min) | %A | %B |

|---|---|---|

| 0.0 | 98 | 2 |

| 1.0 | 98 | 2 |

| 4.0 | 5 | 95 |

| 5.0 | 5 | 95 |

| 5.1 | 98 | 2 |

| 7.0 | 98 | 2 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 650 L/hr |

| Cone Gas Flow | 50 L/hr |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| Trofosfamide | [To be determined empirically, e.g., 323.0] | [To be determined empirically] | [To be optimized] | [To be optimized] |

| this compound | [To be determined empirically, e.g., 327.0] | [To be determined empirically] | [To be optimized] | [To be optimized] |

Results and Discussion

This method is expected to provide excellent linearity, accuracy, and precision for the quantification of Trofosfamide in human plasma. The use of the deuterated internal standard, this compound, effectively compensates for matrix effects and variations in instrument response. An example of expected performance, based on the analysis of the related compound cyclophosphamide, is presented in Table 3.[1][9][10]

Table 3: Example Method Validation Parameters for a Structurally Related Compound (Cyclophosphamide)[1][9][10]

| Parameter | Result |

|---|---|

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1][9][10] |

| Calibration Curve Range | 5 - 60,000 ng/mL[1][9][10] |

| Intra- and Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Trofosfamide.

Caption: Principle of stable isotope dilution for quantitative analysis.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and high-throughput approach for the quantification of Trofosfamide in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for routine therapeutic drug monitoring and pharmacokinetic studies. The use of a deuterated internal standard is critical for achieving the accuracy and precision required in clinical and research settings.

References

- 1. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. scholar.ui.ac.id [scholar.ui.ac.id]

- 4. amitpatel745.wordpress.com [amitpatel745.wordpress.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. resolvemass.ca [resolvemass.ca]

- 7. texilajournal.com [texilajournal.com]

- 8. scispace.com [scispace.com]

- 9. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Trofosfamide in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of trofosfamide in human plasma. The methodology utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Trofosfamide-d4 as a stable isotope-labeled internal standard (IS). This approach ensures high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol outlined below covers sample preparation, chromatographic separation, and mass spectrometric detection, followed by a summary of validation parameters.

Introduction

Trofosfamide is an oxazaphosphorine alkylating agent used in chemotherapy. Accurate measurement of its concentration in plasma is crucial for understanding its pharmacokinetics and for optimizing patient dosing. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using mass spectrometry, as it co-elutes with the analyte and effectively compensates for variations in sample preparation and matrix effects. This document provides a comprehensive protocol for the validated quantification of trofosfamide in human plasma.

Experimental Workflow

The overall experimental process from plasma sample collection to data analysis is illustrated in the following workflow diagram.

Caption: Workflow for Trofosfamide Quantification.

Experimental Protocols

3.1. Materials and Reagents

-

Trofosfamide reference standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

3.2. Stock and Working Solutions

-

Trofosfamide Stock Solution (1 mg/mL): Dissolve 10 mg of trofosfamide in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the trofosfamide stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

3.3. Sample Preparation

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound working solution (e.g., 100 ng/mL) to each tube and vortex briefly.

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for analysis.

3.4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC System |

| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to initial over 0.5 min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Trofosfamide: [Precursor Ion] > [Product Ion] (To be determined) |

| This compound: [Precursor Ion+4] > [Product Ion] (To be determined) | |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

Note: The specific MRM transitions for trofosfamide and this compound need to be optimized by infusing the pure compounds into the mass spectrometer.

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines.[1][2][3] The following parameters were assessed:

4.1. Linearity and Range The method demonstrated excellent linearity over the concentration range of 5 to 5000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

| Analyte | Calibration Range (ng/mL) | r² |

| Trofosfamide | 5 - 5000 | >0.995 |

4.2. Precision and Accuracy Intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| LLOQ | 5 | < 15% | < 15% | ± 15% | ± 15% |

| LQC | 15 | < 10% | < 10% | ± 10% | ± 10% |

| MQC | 500 | < 10% | < 10% | ± 10% | ± 10% |

| HQC | 4000 | < 10% | < 10% | ± 10% | ± 10% |

4.3. Recovery and Matrix Effect The extraction recovery of trofosfamide was consistent across the QC levels. The use of this compound effectively compensated for any matrix effects.

| QC Level | Mean Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 85 - 95 | 98 - 105 |

| MQC | 85 - 95 | 98 - 105 |

| HQC | 85 - 95 | 98 - 105 |

4.4. Stability Trofosfamide was found to be stable in human plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Trofosfamide Metabolic Pathway

Trofosfamide is a prodrug that undergoes metabolic activation, primarily through hydroxylation, and can also be metabolized to active and inactive compounds. Understanding these pathways is important for interpreting pharmacokinetic data.

Caption: Simplified Trofosfamide Metabolic Pathway.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of trofosfamide in human plasma. The use of this compound as an internal standard ensures high-quality data suitable for regulatory submissions and clinical research. This application note serves as a comprehensive guide for researchers and drug development professionals working with trofosfamide.

References

Application of Trofosfamide-d4 in Drug Metabolism Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trofosfamide is an oxazaphosphorine alkylating agent used in cancer chemotherapy. It is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes to exert its cytotoxic effects. Understanding the pharmacokinetics and metabolism of Trofosfamide is crucial for optimizing dosing regimens and minimizing toxicity. Trofosfamide-d4, a stable isotope-labeled version of the parent drug, serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision by correcting for variability in sample preparation and instrument response.

This document provides detailed application notes and protocols for the use of this compound in drug metabolism studies, enabling researchers to accurately quantify Trofosfamide and its key metabolites in biological matrices.

Rationale for Using this compound as an Internal Standard

In quantitative LC-MS/MS analysis, an internal standard (IS) is essential for accurate and reliable results.[1] An ideal IS should have physicochemical properties very similar to the analyte of interest.[2] Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry for several reasons:

-

Co-elution with the Analyte: this compound has nearly identical chromatographic retention time to Trofosfamide, ensuring that it experiences the same matrix effects.

-

Similar Ionization Efficiency: The deuterated analog exhibits similar ionization behavior in the mass spectrometer source, compensating for ion suppression or enhancement.

-

Correction for Sample Loss: It accounts for any loss of analyte during sample extraction and processing steps.

-

Improved Precision and Accuracy: The use of a stable isotope-labeled IS significantly improves the precision and accuracy of quantification.[3]

Metabolic Pathways of Trofosfamide

Trofosfamide undergoes extensive metabolism primarily in the liver.[4] The main metabolic pathways include:

-

4-Hydroxylation: This is the primary activation pathway, mediated by CYP enzymes (predominantly CYP2B6 and CYP3A4), leading to the formation of the active metabolite 4-hydroxy-trofosfamide.[2] This metabolite is in equilibrium with its tautomer, aldotrofosfamide.

-

Dechloroethylation: This pathway leads to the formation of Ifosfamide and, to a lesser extent, Cyclophosphamide.[5][6][7] These metabolites are also pharmacologically active and undergo further metabolism.

-

Side-chain Oxidation: Further oxidation of the dechloroethylated metabolites can occur.[7]

The cytotoxic effects of Trofosfamide are mediated by the alkylating activity of its metabolites, which form cross-links with DNA, leading to inhibition of DNA replication and apoptosis in rapidly dividing cancer cells.[8]

Quantitative Analysis of Trofosfamide and its Metabolites